Onalespib lactate was synthesized by Astex Pharmaceuticals and is classified as a small molecule HSP90 inhibitor. It belongs to the category of targeted cancer therapies, specifically designed to disrupt the chaperone function of HSP90, which plays a crucial role in the maturation and stability of several oncogenic proteins .
The synthesis of onalespib lactate involves several steps that modify the parent compound to enhance its pharmacological properties. The lactate salt form is achieved through a reaction that combines onalespib with lactic acid, improving its solubility in aqueous environments. This synthetic pathway allows for better absorption and distribution in biological systems, which is critical for its efficacy as an anticancer agent .
Onalespib lactate has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with HSP90. The molecular formula is with a molecular weight of approximately 356.42 g/mol. The structural configuration includes a central core derived from the ansamycin antibiotic family, which is essential for its biological activity .
Onalespib lactate undergoes various chemical reactions within biological systems, primarily interacting with HSP90 to inhibit its chaperone activity. This inhibition leads to the degradation of HSP90 client proteins through proteasomal pathways. Notably, onalespib has shown efficacy in reducing levels of critical oncogenic proteins such as AKT and ERBB2 in cancer cell lines .
The mechanism of action of onalespib lactate involves binding to the ATP-binding pocket of HSP90, thereby preventing ATP hydrolysis necessary for the chaperone's function. This disruption leads to the destabilization and subsequent degradation of client proteins that are vital for cancer cell proliferation and survival. Studies have demonstrated that onalespib effectively reduces both full-length androgen receptor (AR-FL) and variant forms (AR-V7) in prostate cancer cells, indicating its potential in targeting resistant cancer phenotypes .
Onalespib lactate exhibits several notable physical and chemical properties:
The compound's solubility profile enhances its potential for intravenous administration, making it suitable for clinical use .
Onalespib lactate is primarily investigated for its application in oncology. Clinical trials have explored its efficacy in combination therapies, particularly with erlotinib hydrochloride for treating non-small cell lung cancer with specific genetic mutations (EGFR mutations). The ongoing research aims to establish optimal dosing regimens and evaluate safety profiles while assessing its ability to improve patient outcomes in resistant cancer types .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4